molecular formula C14H14ClNO3S B7499224 N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B7499224
M. Wt: 311.8 g/mol
InChI Key: AAGMMFHSZBIRKT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate group of NSAIDs and is structurally related to other drugs such as mefenamic acid and flufenamic acid.

Mechanism of Action

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against a number of bacterial and fungal species. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has some limitations for use in laboratory experiments. It can be toxic at high doses, and its effects can be influenced by a number of factors, including age, sex, and disease state.

Future Directions

There are a number of future directions for research on N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms underlying the antimicrobial activity of N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.

Synthesis Methods

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with p-anisidine to form N-(2-chlorophenyl)-4-methoxyaniline. This compound is then reacted with chlorosulfonic acid to form N-(2-chlorophenyl)-4-methoxyanilinesulfonic acid, which is then treated with sodium hydroxide to form the final product, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.

Scientific Research Applications

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have antitumor and antimicrobial activities.

properties

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-10-9-11(7-8-14(10)19-2)20(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGMMFHSZBIRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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